Product packaging for Enteropeptidase Fluorogenic Substrate(Cat. No.:)

Enteropeptidase Fluorogenic Substrate

Cat. No.: B1163422
M. Wt: 859.7
InChI Key: ZNCQDQAABHHMCO-YFNVTMOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Enteropeptidase in Proteolytic Cascades

Enteropeptidase stands at the apex of the digestive proteolytic cascade. wikipedia.org It is the physiological trigger for the conversion of inactive trypsinogen (B12293085) to active trypsin through the highly specific cleavage of the trypsinogen activation peptide, which universally features the sequence Asp-Asp-Asp-Asp-Lys (DDDDK). researchgate.netmedchemexpress.com Once activated, trypsin acts as a common activator for numerous other digestive zymogens. nih.gov This hierarchical system ensures that the powerful protein-digesting enzymes secreted by the pancreas remain inactive until they reach the appropriate location in the small intestine, thereby preventing autodigestion of the pancreas itself. nih.gov The critical role of enteropeptidase is underscored by the severe malabsorption of protein, anemia, and failure to thrive observed in individuals with a congenital deficiency of this enzyme. wikipedia.org

The activation of trypsinogen by enteropeptidase is a highly specific enzymatic reaction. The enzyme recognizes the poly-aspartate sequence followed by a lysine (B10760008) residue. medchemexpress.com The light chain of the enteropeptidase heterodimer contains the catalytic site, while the heavy chain is thought to be crucial for the efficient recognition of the macromolecular substrate, trypsinogen. bohrium.com Studies have shown that while the isolated light chain can cleave small peptide substrates, its ability to activate trypsinogen is significantly diminished, highlighting the importance of the entire enzyme structure for its physiological function. bohrium.com

Historical Context of Enteropeptidase Activity Measurement

The discovery of enteropeptidase, then termed enterokinase, dates back to the work of Schepovalnikoff in Ivan Pavlov's laboratory in 1899. nih.govucsb.edu Early methods for assessing its activity were indirect and relied on its physiological function: the activation of trypsinogen. copernicus.org These assays typically involved incubating a sample containing enteropeptidase with trypsinogen and then measuring the resulting trypsin activity using a non-specific trypsin substrate. copernicus.org While sensitive, these methods were complex and prone to interference, as they measured the product of a two-enzyme reaction. copernicus.org

The quest for a more direct and specific assay led to the development of synthetic substrates designed to be cleaved directly by enteropeptidase. A significant advancement was the creation of substrates based on the enteropeptidase recognition sequence. One of the earliest and most widely used synthetic substrates was Gly-[L-Asp]4-L-Lys 2-naphthylamide (GD4K-NA). bohrium.comnih.gov Cleavage of this substrate by enteropeptidase releases 2-naphthylamine (B18577), a chromogenic molecule that can be quantified spectrophotometrically or fluorometrically. bohrium.comnih.gov However, further research revealed that this substrate was not entirely specific, as it could also be cleaved by the concerted action of aminopeptidases found in intestinal extracts, leading to potential overestimation of enteropeptidase activity. nih.gov This highlighted the need for even more refined and specific substrates.

Evolution of Substrate Design for Protease Activity Profiling

The design of protease substrates has undergone significant evolution, driven by the need for greater specificity, sensitivity, and convenience. Early substrates were often based on the natural protein target of the protease, which, as seen with the trypsinogen activation assay for enteropeptidase, could be cumbersome and indirect.

The development of synthetic peptide substrates marked a major step forward. For enteropeptidase, the identification of the highly specific 'DDDDK' recognition sequence was a watershed moment, allowing for the rational design of artificial substrates. copernicus.orgnih.gov Initial designs incorporated chromogenic reporters like 2-naphthylamine (NA). copernicus.org

Subsequent efforts focused on improving specificity and assay performance. To combat non-specific cleavage by other proteases, researchers synthesized stereoisomeric substrates, such as those containing D-amino acids, which are resistant to many common peptidases. nih.gov The most significant leap in sensitivity and continuous monitoring capability came with the advent of fluorogenic substrates. These substrates incorporate a fluorophore that is quenched in the intact molecule. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. This approach offers a direct, real-time measure of enzyme activity with significantly higher sensitivity than chromogenic methods. cvmh.fr

Furthermore, combinatorial approaches like Cellular Libraries of Peptide Substrates (CLiPS) have been used to identify optimal cleavage sequences beyond the canonical ones. nih.gov For enteropeptidase, this technique revealed that the enzyme could be unexpectedly promiscuous and identified novel, more rapidly cleaved substrates, demonstrating that substrate design can continue to be optimized through advanced screening technologies. nih.gov Laboratory-directed evolution has also emerged as a powerful tool to engineer proteases with altered substrate specificities, further deepening the understanding of enzyme-substrate interactions. nih.gov

Overview of Fluorogenic Substrates in Enzyme Assays

Fluorogenic substrates are powerful tools for measuring enzyme activity, offering high sensitivity and the ability for continuous, real-time monitoring. cvmh.fr The fundamental principle involves a substrate molecule that is either non-fluorescent or has its fluorescence quenched. Enzymatic action on the substrate leads to a chemical change that either generates a fluorescent product or relieves the quenching, causing a significant increase in fluorescence intensity. abcam.com

A common design for protease substrates involves attaching a peptide sequence specific to the enzyme of interest to a fluorophore, which is in turn linked to a quencher molecule. nih.gov This arrangement often utilizes the principle of Fluorescence Resonance Energy Transfer (FRET), where the quencher absorbs the emission energy of the excited fluorophore when they are in close proximity on the intact substrate. abcam.com When the protease cleaves the peptide linker, the fluorophore and quencher are separated, disrupting FRET and leading to a detectable fluorescent signal. nih.gov

For enteropeptidase, a widely used fluorogenic substrate is based on the 'DDDDK' recognition sequence coupled to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). nih.gov Cleavage after the lysine residue releases the fluorescent AFC or AMC moiety, which can be quantified. nih.gov The advantages of these fluorogenic assays over older colorimetric or endpoint assays are numerous, including:

Increased Sensitivity: Fluorometric assays are generally much more sensitive than spectrophotometric methods, allowing for the detection of lower enzyme concentrations. cvmh.fr

Continuous Monitoring: The generation of the fluorescent signal can be monitored in real-time, providing detailed kinetic data.

Suitability for High-Throughput Screening: The simplicity and sensitivity of fluorogenic assays make them ideal for screening large numbers of samples or potential enzyme inhibitors. cvmh.fr

The choice of fluorophore is critical and can influence the kinetic parameters of the assay. An ideal fluorogenic substrate should have low intrinsic fluorescence, while the product should be highly fluorescent with significantly different optical properties from the substrate. cvmh.fr

Research Findings: Kinetic Properties of Enteropeptidase Substrates

The efficiency of enteropeptidase is highly dependent on its substrate. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) provide quantitative measures of an enzyme's affinity for a substrate and its turnover rate, respectively. The ratio kcat/Kₘ is a measure of catalytic efficiency.

Kinetic Parameters of Various Enteropeptidase Substrates
SubstrateEnzyme SourceKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
GD₄K-AMCBovine Enteropeptidase0.025652.60 x 10⁶
GD₄K-NABovine Enteropeptidase0.5 - 0.625~4.5 x 10⁴
GD₄K-NAHuman Enteropeptidase (recombinant light chain)0.161157.19 x 10⁵ nih.gov
DDDDK (in a fusion protein)Human Enteropeptidase (Y174R variant)--6.83 x 10⁶

Data in the table is compiled from published research findings. Note that experimental conditions can vary between studies.

The data clearly indicates that the fluorogenic substrate GD₄K-AMC is a more efficient substrate for bovine enteropeptidase than the older GD₄K-NA substrate, exhibiting both a lower Kₘ (higher affinity) and a higher kcat (faster turnover). This results in a significantly higher catalytic efficiency. Interestingly, the kinetic parameters for GD₄K-NA differ between the bovine enzyme and the recombinant human light chain, which may reflect species differences or the use of only the catalytic domain in the human study. nih.gov Furthermore, bioengineering of the human enteropeptidase light chain, as seen in the Y174R variant, can lead to even greater catalytic efficiencies for the canonical DDDDK sequence.

Properties

Molecular Formula

C34H40F3N7O16

Molecular Weight

859.7

InChI

InChI=1S/C34H40F3N7O16/c1-14(45)39-19(10-24(46)47)30(56)42-21(12-26(50)51)32(58)44-22(13-27(52)53)33(59)43-20(11-25(48)49)31(57)41-18(4-2-3-7-38)29(55)40-15-5-6-16-17(34(35,36)37)9-28(54)60-23(16)8-15/h5-6,8-9,18-22H,2-4,7,10-13,38H2,1H3,(H,39,45)(H,40,55

InChI Key

ZNCQDQAABHHMCO-YFNVTMOMSA-N

SMILES

NCCCC[C@H](NC([C@H](CC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CC(O)=O)NC(C)=O)=O)=O)=O)=O)C(NC1=CC=C(C(C(F)(F)F)=CC(O2)=O)C2=C1)=O

Synonyms

(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoic acid

Origin of Product

United States

Enzyme Kinetics and Mechanistic Studies Utilizing Fluorogenic Substrates

Determination of Kinetic Parameters (Kₘ, kcat, kcat/Kₘ)

The core kinetic parameters for an enzyme—the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ)—are essential for quantifying its efficiency and substrate preference. Fluorogenic substrates provide a sensitive means to determine these values for enteropeptidase.

The hydrolysis of a fluorogenic substrate by enteropeptidase typically follows Michaelis-Menten kinetics. nih.gov This model describes how the initial reaction rate (V₀) varies with the substrate concentration ([S]). By measuring the rate of fluorescence increase at different substrate concentrations, a saturation curve can be generated. From this curve, the maximum reaction velocity (Vmax) and the Michaelis constant (Kₘ) can be determined. mdpi.com Kₘ represents the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the substrate's binding affinity to the enzyme. mdpi.com The catalytic constant, kcat (also known as the turnover number), is calculated from Vmax and the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

A study utilizing the fluorogenic substrate Gly-(Asp)₄-Lys-7-amino-4-methylcoumarin (GD₄K-AMC) determined a Kₘ of 0.025 mM and a kcat of 65 s⁻¹ for bovine enteropeptidase. abcam.com In comparison, the more traditionally used, but potentially carcinogenic, substrate Gly-(Asp)₄-Lys-2-naphthylamine (GD₄K-NA) showed a lower affinity and turnover rate, with a Kₘ of 0.5 to 0.6 mM and a kcat of 25 s⁻¹. abcam.com This highlights the superior suitability of the AMC-based substrate for kinetic assays. abcam.com

Table 1: Michaelis-Menten Kinetic Parameters for Enteropeptidase with Fluorogenic Substrates

Substrate Kₘ (mM) kcat (s⁻¹)
GD₄K-AMC 0.025 65
GD₄K-NA 0.5 - 0.6 25

Data sourced from a study on bovine enteropeptidase. abcam.com

The specificity constant, calculated as the ratio kcat/Kₘ, is a crucial measure of an enzyme's catalytic efficiency and substrate preference. It allows for the direct comparison of how effectively an enzyme processes different substrates. By designing fluorogenic substrates with variations in the recognition sequence, researchers can probe the specific requirements of the enzyme's active site.

Bioengineering studies on the light chain of human enteropeptidase have utilized this approach to investigate structure-function relationships. A variant with a Y174R mutation was developed and showed improved specificity for substrates containing the canonical DDDDK sequence and, even more notably, for a substrate with a DDDDR sequence. The kcat/Kₘ for the Y174R variant with a DDDDK-containing substrate was 6.83 × 10⁶ M⁻¹s⁻¹, while its efficiency with a DDDDR-containing substrate was even higher, at 1.89 × 10⁷ M⁻¹s⁻¹. nih.gov These findings demonstrate the significant role of specific amino acid residues in the enzyme's extended substrate binding pocket and their influence on catalytic efficiency. nih.gov

Table 2: Specificity Constants of a Human Enteropeptidase Variant (Y174R)

Substrate Sequence kcat/Kₘ (M⁻¹s⁻¹)
DDDDK 6.83 × 10⁶
DDDDR 1.89 × 10⁷

Data reflects the kinetic performance of the engineered Y174R variant. nih.gov

Substrate Hydrolysis Mechanisms and Rates

The mechanism of action for enteropeptidase with a fluorogenic substrate is centered on its high specificity for its recognition sequence. researchgate.net Enteropeptidase recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond immediately following the lysine (B10760008) residue.

Fluorogenic substrates are designed with this sequence linked to a fluorescent molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), via an amide bond. In this intact, conjugated form, the fluorophore's emission is minimal. When enteropeptidase binds to the substrate and catalyzes the hydrolysis of the bond C-terminal to the lysine, the fluorescent group is released. This separation of the fluorophore from the peptide results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of hydrolysis.

Influence of pH on Enteropeptidase Fluorogenic Substrate Hydrolysis

The enzymatic activity of enteropeptidase is highly dependent on pH, as the ionization state of amino acid residues in the active site and on the substrate affects both binding and catalysis. mdpi.com Studies using the fluorogenic substrate GD₄K-AMC have determined that the optimal pH for its hydrolysis by bovine enteropeptidase is 8.0. abcam.com

Earlier research with a different substrate, Boc-(Asp)₄-Lys-NA, also identified a pH optimum, with a notable shoulder of activity extending into a more acidic range, down to pH 5.5. nih.gov This suggests that while the enzyme has a distinct alkaline optimum, it retains some catalytic function across a broader pH range. The precise pH profile can be influenced by the specific substrate used and the source of the enzyme.

Temperature Effects on Enzymatic Activity with Fluorogenic Substrates

The rate of enzyme-catalyzed reactions, including the hydrolysis of fluorogenic substrates by enteropeptidase, is significantly influenced by temperature. Generally, as temperature increases, the rate of reaction also increases due to greater kinetic energy of both the enzyme and substrate molecules. However, beyond an optimal temperature, the enzyme's structural integrity is compromised, leading to denaturation and a rapid loss of activity.

While detailed studies characterizing the full temperature profile and determining the precise optimal temperature for enteropeptidase activity with fluorogenic substrates are not extensively available in the public literature, commercial activity assay kits provide a standardized protocol. These kits typically recommend an incubation temperature of 37 °C for measuring enteropeptidase activity. This temperature represents a standard physiological condition under which the enzyme is expected to be active and stable for the duration of the assay. For many enzymes, Q₁₀ values, which represent the factor by which the reaction rate increases for a 10 °C rise in temperature, are often around 2, though this can vary significantly.

Comparative Kinetic Analysis with Other Proteases (e.g., Trypsin)

Comparing the kinetic parameters of enteropeptidase with those of other proteases using the same substrates is essential for understanding its unique specificity. Trypsin is a particularly relevant protease for comparison, as it is activated by enteropeptidase and is also a serine protease that cleaves after basic residues (lysine or arginine).

However, the specificity of enteropeptidase is much more stringent due to its requirement for the preceding poly-aspartate sequence (DDDDK). researchgate.net This difference is reflected in their kinetic parameters. A comparative analysis of bovine enterokinase and bovine trypsin with the fluorogenic substrate Z-Lys-SBzl and the chromogenic substrate Benzoyl-L-arginine ethyl ester (BAEE) demonstrates this. While data for a direct comparison using a DDDDK-fluorogenic substrate is limited in some studies, the principle of specificity is clear. For instance, with certain synthetic substrates, enterokinase may show no detectable hydrolysis, while trypsin processes them, albeit with varying efficiency. Conversely, substrates highly specific to enterokinase are poor substrates for trypsin. Research using rhodamine-based fluorogenic substrates has shown that subtle changes in substrate structure can lead to large differences in specificity constants (kcat/Kₘ) among different serine proteases, underscoring the high selectivity that can be achieved and measured with these tools.

Table 3: Comparative Kinetic Parameters for Enterokinase and Trypsin

Enzyme Substrate Kₘ (mM) kcat (s⁻¹)
Bovine Enterokinase Z-Lys-SBzl >15 -
Bovine Trypsin Z-Lys-SBzl 0.032 10.4
Bovine Enterokinase Benzoyl-L-arginine ethyl ester - -
Bovine Trypsin Benzoyl-L-arginine ethyl ester 0.019 24.0

Data from a comparative study illustrates the substrate specificity differences. A dash (-) indicates no hydrolysis was detected or the parameter was not determined under the study's conditions.

Specificity Profiling of Enteropeptidase Using Fluorogenic Substrates

Primary Specificity at the Cleavage Site (P1)

The primary specificity of a protease is largely determined by the amino acid residue at the P1 position of the substrate, which fits into the S1 pocket of the enzyme. Enteropeptidase exhibits a strong preference for cleaving after a basic amino acid residue at the P1 position. imrpress.compeakproteins.com The natural substrate of enteropeptidase, trypsinogen (B12293085), features a highly conserved activation peptide with the sequence Asp-Asp-Asp-Asp-Lys (DDDDK), and cleavage occurs after the Lysine (B10760008) (Lys) residue. imrpress.comtandfonline.com

Studies utilizing synthetic fluorogenic peptides have confirmed this pronounced specificity. While Lysine is the canonical P1 residue, Enteropeptidase can also recognize and cleave after Arginine (Arg) at this position. pnas.org However, combinatorial library screening has revealed a strong preference for Arginine over Lysine at the P1 position in optimal substrates. pnas.org The catalytic mechanism and the contacts with the Lysine at the P1 position are conserved with other trypsin-like serine proteases. nih.gov

The specificity for a basic residue at P1 is a critical determinant for enteropeptidase function, ensuring that it selectively activates trypsinogen and minimizes off-target proteolysis. This high fidelity is a key reason for its widespread use in biochemical applications where precise cleavage is required. wikipedia.org

Secondary and Extended Substrate Binding Site Interactions (P2-P5)

Beyond the primary specificity at the P1 site, the interactions between enteropeptidase and residues upstream of the cleavage site (P2-P5) play a significant role in substrate recognition and hydrolysis efficiency. pleiades.onlinenih.gov Enteropeptidase possesses an extended secondary binding site that interacts with up to 6-7 amino acid residues surrounding the peptide bond to be cleaved. pleiades.onlinenih.gov

A defining feature of enteropeptidase substrates is the presence of a stretch of acidic residues, typically Aspartic acid (Asp), at positions P2 through P5. imrpress.com The canonical recognition sequence for enteropeptidase is DDDDK. pnas.org The electrostatic interactions between these negatively charged residues and positively charged residues on the surface of enteropeptidase are a major factor determining the efficiency of hydrolysis. pleiades.onlinenih.gov

Systematic studies using synthetic peptide analogs of the Val-(Asp)4-Lys sequence have dissected the relative importance of each acidic residue. tandfonline.com Research indicates that the Asp residue at the P2 position is the most critical for substrate recognition, followed by the P3 Asp. The Asp residues at the P4 and P5 positions also contribute to the binding affinity, though to a lesser extent. tandfonline.com Substitution of these Asp residues can significantly impact the kinetic parameters of cleavage. For instance, the replacement of Asp at the P4 or P5 position has been shown to affect the Michaelis constant (Km) more than the catalytic rate constant (kcat). tandfonline.com

Table 1: Kinetic Parameters of Porcine Enteropeptidase with Various Substrate Analogs
Substrate Sequence (P5-P1)Relative Activity (%)kcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
Val-Asp-Asp-Asp-Asp-Lys100Data Not AvailableData Not AvailableData Not Available
Gly-Asp-Asp-Asp-Asp-LysData Not AvailableData Not AvailableData Not AvailableData Not Available

The crystal structure of the bovine enteropeptidase catalytic domain in complex with a substrate analog has provided significant insights into the molecular basis of its specificity. nih.gov A key residue involved in the recognition of the acidic P2-P4 residues is Lysine 99 (Lys99) located in the light chain of the enzyme. imrpress.comnih.gov The Nζ atom of Lys99 forms salt bridges with the aspartyl residues at the P2, P3, and P4 positions of the substrate. nih.gov

Site-directed mutagenesis studies have confirmed the critical role of Lys99. Substitution of Lys99 with Alanine (Ala) or its chemical modification specifically prevents the cleavage of trypsinogen and the fluorogenic substrate Gly-(Asp)4-Lys-β-naphthylamide. imrpress.comnih.gov This mutation was calculated to reduce the free energy of transition state binding by 1.8 to 2.5 kcal/mol, highlighting the importance of this unique basic exosite on the enteropeptidase surface for facilitating the cleavage of its physiological substrate. nih.gov Other basic residues, such as Arg96, Arg97, and Arg98, have been shown to have a much lesser effect on proteolytic activity. imrpress.com Modeling studies suggest that Arg96 in human enteropeptidase may provide better shielding of the P2-Asp side chain from the solvent compared to Lys96 in the bovine enzyme. researchgate.net

Combinatorial Peptide Library Screening Approaches (e.g., CLiPS, Phage Display)

To comprehensively map the substrate specificity of enteropeptidase, high-throughput combinatorial approaches have been employed. These methods allow for the screening of vast libraries of peptide sequences to identify both optimal and non-canonical substrates.

One powerful technique is the Cellular Libraries of Peptide Substrates (CLiPS). pnas.orgsemanticscholar.orgnih.gov In this approach, a library of fluorescent reporter substrates is displayed on the surface of Escherichia coli. pnas.orgsemanticscholar.orgnih.gov Screening of a 6-mer substrate library using CLiPS revealed that enteropeptidase can be surprisingly promiscuous. pnas.orgsemanticscholar.orgnih.gov However, a clear preference for substrates with the motif D/ERM was identified, and these substrates were cleaved substantially faster than the canonical DDDDK sequence. pnas.orgsemanticscholar.orgnih.gov This indicates that residues in the P1' position (the position immediately following the cleavage site) can also influence cleavage efficiency, with Methionine (Met) being favored. pnas.org One identified optimal substrate, SGDRMW, was cleaved 17-fold faster than the DDDDK substrate. pnas.org

Phage display is another widely used method for profiling protease specificity. nih.govnih.gov In this technique, a library of randomized peptide substrates is fused to a coat protein of a bacteriophage. nih.gov This allows for the selection and identification of peptides that are efficiently cleaved by the protease of interest.

Table 2: Enteropeptidase Substrate Motifs Identified by CLiPS
Substrate SequenceRelative Cleavage EfficiencyComments
DDDDKBaselineCanonical recognition sequence. pnas.org
D/ERMSignificantly HigherPreferred motif identified by CLiPS, indicating P1' preference. pnas.orgsemanticscholar.orgnih.gov
SGDRMW17-fold faster than DDDDKAn example of a rapidly cleaved substrate identified by CLiPS. pnas.org

High-throughput methodologies are essential for rapidly characterizing the substrate specificity of proteases. The CLiPS technology, coupled with Fluorescence-Activated Cell Sorting (FACS), enables the quantitative kinetic screening of large libraries of peptide substrates. pnas.orgsemanticscholar.orgnih.gov This allows for the efficient identification of optimal substrates and the characterization of their cleavage kinetics directly on the cell surface. pnas.orgsemanticscholar.orgcreative-biolabs.com

Another high-throughput approach involves the use of combinatorial fluorogenic substrate libraries in solution. These libraries can be designed to explore the amino acid preferences at various positions (P1, P2, P3, P4, etc.) simultaneously. nih.govnih.govsinica.edu.tw By measuring the fluorescence released upon cleavage of pooled substrates, a detailed specificity profile of the protease can be generated rapidly. These methods have been instrumental in creating a "pharmacophoric portrayal" of proteases to aid in the design of selective substrates and potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Enteropeptidase Fluorogenic Substrates

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a substrate influences its interaction with an enzyme and the subsequent catalytic efficiency. For enteropeptidase, these studies have largely focused on fluorogenic substrates designed around its highly specific recognition sequence, Asp-Asp-Asp-Asp-Lys (DDDDK). nih.govnih.gov This sequence is naturally found in the activation peptide of trypsinogen, the primary physiological substrate of enteropeptidase. nih.govimrpress.com

Furthermore, the heavy chain of enteropeptidase, while having minimal influence on the cleavage of small synthetic peptides, plays a significant role in the efficient recognition and cleavage of larger, macromolecular substrates like trypsinogen. nih.govimrpress.com This indicates that SAR for enteropeptidase involves not only the primary amino acid sequence but also the broader structural context of the substrate.

Effects of Amino Acid Substitutions on Cleavage Efficiency

The cleavage efficiency of enteropeptidase is exquisitely sensitive to amino acid substitutions within and around its recognition motif. The foundational sequence for most fluorogenic substrates is (Asp)4-Lys, which is then coupled to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). nih.gov

P1 Position: The basic lysine residue at the P1 position is critical for recognition by the trypsin-like catalytic domain of enteropeptidase. While some studies have shown that arginine can also be accommodated at P1, lysine is generally preferred for optimal cleavage of the canonical sequence. nih.gov

P2-P5 Positions: The stretch of aspartic acid residues from P2 to P5 is a key feature of enteropeptidase specificity. Systematic substitution studies on the peptide Val-(Asp)4-Lys-Ile-Val-Gly have revealed the relative importance of each acidic residue. The findings indicate that the P2 aspartate is the most critical for substrate susceptibility, followed by the P3 aspartate. The P5 aspartate contributes moderately, while the P4 aspartate is the least important among the four. researchgate.net However, enteropeptidase does not exhibit absolute stringency for acidic residues at all these positions; some non-canonical sequences lacking the full tetra-aspartyl motif can still be cleaved, albeit with different efficiencies. nih.govresearchgate.net

Fluorophore Conjugate: The nature of the fluorogenic leaving group also significantly impacts cleavage efficiency. A kinetic analysis comparing two common fluorogenic substrates, GD4K-AMC and GD4K-NA (conjugated to 2-naphthylamine), demonstrated a substantial difference in catalytic efficiency. Enteropeptidase showed a much higher affinity and turnover rate for GD4K-AMC. nih.govkoreascience.kr This highlights that even components of the substrate outside the core recognition sequence can influence the enzyme's catalytic action.

Kinetic Parameters of Enteropeptidase with Fluorogenic Substrates
SubstrateKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
GD4K-AMC0.025652,600,000
GD4K-NA0.5 - 0.625~45,000

Kinetic data derived from studies on bovine enteropeptidase. nih.govkoreascience.kr

Conformational Requirements for Substrate Recognition

Beyond the primary amino acid sequence, the three-dimensional conformation of the substrate is a critical factor for efficient recognition and cleavage by enteropeptidase. Structural studies, including cryo-electron microscopy, have provided significant insights into the binding mechanism. nih.gov

The enteropeptidase enzyme itself adopts a clamping configuration, where the heavy chain's CUB2 domain is essential for initial substrate recognition and binding. nih.gov For a substrate to be cleaved, its N-terminal tail, containing the recognition sequence, must be conformationally accessible to fit into the catalytic pocket of the light chain. nih.gov

Molecular dynamics simulations of the human enteropeptidase catalytic subunit in complex with a specific peptide substrate (GD4KI) reveal a highly ordered binding mode. researchgate.net The substrate's peptide chain aligns as an anti-parallel beta-strand to a fragment (residues 214-217) within the enzyme's active site cleft. researchgate.net This precise alignment facilitates the necessary interactions for catalysis. Conformations that deviate from this ordered, anti-parallel arrangement are less likely to result in efficient cleavage. researchgate.net

The binding of the substrate can induce local conformational changes in the enzyme's active site, a classic example of the "induced fit" model. elifesciences.org The flexibility of both the enzyme and the substrate allows for an optimal alignment of the catalytic triad with the scissile bond. The heavy chain of enteropeptidase acts as a hinge, allowing the light chain the flexibility needed to recruit the substrate and perform the cleavage. nih.gov Therefore, substrates that are sterically hindered or conformationally constrained in a way that prevents this specific alignment and induced fit will be poor substrates for enteropeptidase, even if they contain the correct primary sequence. nih.gov

Methodological Applications of Enteropeptidase Fluorogenic Substrates in Research

High-Throughput Screening (HTS) for Enteropeptidase Inhibitors

The robust and sensitive nature of enteropeptidase assays using fluorogenic substrates makes them ideal for high-throughput screening (HTS) of potential inhibitors. scbt.com HTS allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of a target enzyme. nih.gov In the context of enteropeptidase, such inhibitors could have therapeutic potential. nih.gov

The principle of an HTS assay for enteropeptidase inhibitors is straightforward. The enzyme, fluorogenic substrate, and a compound from the library are combined in the wells of a microplate. caymanchem.com If the compound is an inhibitor, it will bind to the enzyme and reduce its ability to cleave the substrate, resulting in a lower fluorescent signal compared to a control reaction with no inhibitor. The signal reduction is directly proportional to the inhibitory potency of the compound. This method has been successfully used to identify novel small-molecule inhibitors of enteropeptidase. nih.gov Fluorescence Resonance Energy Transfer (FRET) is another reporter system that can be employed in HTS, where cleavage of a substrate separates a quencher from a fluorophore, leading to an increase in fluorescence. nih.govnih.gov

A key aspect of successful HTS is the miniaturization and automation of the assay. researchgate.net Miniaturization involves scaling down the assay volume, typically to the sub-microliter range, and using high-density microplates (e.g., 384-well or 1536-well formats). nih.govmdpi.com This process significantly reduces the consumption of expensive reagents, such as the enzyme and substrate, and allows for the screening of vast compound libraries in a cost-effective and timely manner. nih.gov

Automation is achieved by using robotic liquid handling systems to perform the repetitive tasks of dispensing reagents, compounds, and cells. mdpi.comresearchgate.net This not only increases the throughput to hundreds of thousands of data points per day but also enhances the precision and reproducibility of the assay by minimizing human error. researchgate.netresearchgate.net The combination of miniaturization and automation has transformed HTS from a manually intensive process to a highly efficient, industrialized operation, accelerating the early stages of drug discovery. researchgate.netnih.gov

The choice of the reporter system is critical for the success of an HTS campaign. For enteropeptidase inhibitor screening, fluorogenic substrates are a popular choice due to their high sensitivity and compatibility with automated plate readers. nih.gov The ideal reporter system should provide a high signal-to-background ratio (a large assay window) and a robust, stable signal. researchgate.net

The most common fluorophores used in enteropeptidase substrates are coumarin (B35378) derivatives like 7-amino-4-trifluoromethylcoumarin (AFC) and 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govcaymanchem.com These reporters are well-suited for HTS because their fluorescence can be detected with standard filter sets available on most microplate readers. sigmaaldrich.comnih.gov Another advanced reporter system is based on Fluorescence Resonance Energy Transfer (FRET). nih.govnih.gov In a FRET-based assay, the substrate is labeled with both a fluorophore (donor) and a quencher (acceptor). In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by enteropeptidase, the donor and quencher are separated, leading to a measurable increase in fluorescence. rndsystems.com The selection between a simple fluorogenic substrate and a FRET-based system depends on factors such as the specific assay requirements, potential for interference from library compounds, and cost.

Characterization of Recombinant Enteropeptidase Variants

The engineering of recombinant enteropeptidase aims to enhance specific properties such as stability, solubility, or catalytic activity for various biotechnological applications. Fluorogenic substrates are indispensable tools in this process, facilitating both the initial screening for active enzymes and the detailed evaluation of their functional characteristics.

Expression and Purification of Active Enzyme

The production of recombinant enteropeptidase variants, particularly in microbial hosts like Escherichia coli, can often lead to the formation of insoluble and inactive inclusion bodies. nih.gov A critical step following expression is therefore the screening of numerous colonies or variants to identify those that produce soluble, correctly folded, and active enzyme.

Fluorogenic substrates are exceptionally well-suited for this high-throughput screening phase. Directed evolution strategies, for example, generate vast libraries of enzyme variants that must be rapidly assayed. nih.gov Researchers can lyse cells expressing different variants in multi-well plates and directly assess the enzymatic activity in the crude lysates using a fluorogenic substrate. A common substrate used for this purpose is Gly-(Asp)4-Lys-naphthylamide (GD4K-na). nih.gov The cleavage of this substrate by active enteropeptidase releases the fluorophore, and the resulting fluorescence intensity provides a quantitative measure of the total active enzyme produced by each variant. This method allows for the rapid identification of "hit" variants with improved soluble expression from thousands of colonies. nih.gov

While some expression systems, such as Pichia pastoris, can secrete the active enzyme, purification is still necessary to achieve homogeneity. nih.gov Following purification steps, such as affinity chromatography, the activity of the purified fractions is confirmed using specific substrates. For instance, the activity of purified human enteropeptidase light chain (L-HEP) has been confirmed by its ability to cleave the synthetic substrate Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide. nih.gov The use of fluorogenic substrates in these post-purification steps validates the success of the expression and purification strategy and confirms that the final protein product is enzymatically active. nih.govscielo.br

Functional Characterization of Engineered Enteropeptidase Constructs

This kinetic analysis reveals how modifications to the enzyme's structure affect its function. For example, engineered variants of human enteropeptidase produced in Pichia pastoris were analyzed to understand their structure-function relationships. nih.gov Similarly, the functional properties of L-HEP expressed in E. coli were determined by calculating KM and kcat values using the substrate Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide. nih.gov In some cases, engineering efforts are focused on improving properties like stability without compromising catalytic function. Fluorogenic substrates are used to confirm that the catalytic efficiency (kcat/KM) of the new variants remains largely unchanged compared to the wild-type enzyme. nih.gov

Comparative studies also rely on these substrates. The kinetic properties of medaka fish enteropeptidase were compared to its mammalian counterparts using fluorogenic substrates containing a 4-methylcoumaryl-7-amide (MCA) group, revealing that the fish enzyme had significantly lower kcat/KM values. pnas.org Furthermore, research has demonstrated that substrates like Gly-Asp-Asp-Asp-Asp-Lys-7-amino-4-methylcoumarin (GD4K-AMC) are superior for kinetic analysis compared to older substrates, yielding more accurate kinetic constants. nih.gov

The data below, compiled from research findings, illustrates the use of fluorogenic and related substrates in characterizing different enteropeptidase constructs.

Table 1: Kinetic Parameters of Enteropeptidase Variants with Different Substrates

Enzyme Substrate KM (mM) kcat (s-1) Source
Human Enteropeptidase Light Chain (L-HEP) Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide 0.16 115 nih.gov
Bovine Enteropeptidase Gly-Asp-Asp-Asp-Asp-Lys-7-amino-4-methylcoumarin (GD4K-AMC) 0.025 65 nih.gov

Comparative Analysis of Enteropeptidase Substrates

The choice of substrate is critical for the reliable and sensitive detection of enteropeptidase activity. The two primary classes of synthetic substrates used are chromogenic and fluorogenic, with the latter offering significant advantages. Within the class of fluorogenic substrates, the specific fluorophore used can also have a major impact on assay performance.

Fluorogenic vs. Chromogenic Substrates

Chromogenic and fluorogenic substrates both rely on the enzymatic cleavage of a peptide to release a reporter molecule. In chromogenic assays, the released molecule is a chromophore, which imparts a visible color to the solution that can be quantified by measuring light absorbance. jacksonimmuno.com In fluorogenic assays, the released molecule is a fluorophore, which emits light upon excitation at a specific wavelength. nih.gov

The fundamental advantage of fluorogenic substrates is their inherently higher sensitivity. Fluorescence is measured as emitted light against a dark background, allowing for the detection of minute quantities of the released fluorophore. nih.gov Chromogenic methods, which measure the small decrease in transmitted light due to absorbance, are typically less sensitive. jacksonimmuno.com In the context of enzyme assays, this means that fluorogenic substrates can detect lower levels of enzyme activity and allow for the use of smaller sample volumes and lower substrate concentrations. nih.gov

For enteropeptidase, studies have directly compared the utility of different substrate types. A kinetic analysis revealed that a fluorogenic substrate, GD4K-AMC, was significantly more suitable for measuring enteropeptidase activity than the traditional substrate, GD4K-2-naphthylamine (GD4K-NA). nih.govresearchgate.net The enzyme exhibited a much higher affinity (lower KM) and a greater catalytic rate (kcat) for the AMC-based substrate. nih.gov This superiority leads to a more robust and sensitive assay.

Table 2: Comparison of Fluorogenic and Chromogenic Substrates

Feature Fluorogenic Substrates Chromogenic Substrates Source
Detection Principle Measurement of emitted light (fluorescence) Measurement of absorbed light (color) jacksonimmuno.comnih.gov
Sensitivity High Lower nih.gov
Signal-to-Background High (emission measured against a dark background) Lower (small change in absorbance measured) nih.gov
Example for EP Gly-(Asp)4-Lys-AMC Gly-(Asp)4-Lys-p-nitroanilide nih.govnih.gov

| Advantage | Requires less enzyme/substrate; wider dynamic range | Simpler instrumentation (spectrophotometer) | jacksonimmuno.comnih.gov |

Comparison of Different Fluorogenic Moieties

Several different fluorophores have been conjugated to the enteropeptidase recognition sequence to create effective substrates. The choice of fluorophore, or "moiety," influences the substrate's spectral properties, quantum yield, and ease of synthesis.

2-Naphthylamine (B18577) (NA): For many years, substrates based on 2-naphthylamine (e.g., GD4K-NA) were standard for enteropeptidase assays. nih.gov However, its fluorescence properties are suboptimal compared to modern fluorophores, and it has been largely superseded. nih.govresearchgate.net

7-Amino-4-methylcoumarin (AMC): AMC is a widely used fluorophore that offers good sensitivity. nih.gov The cleavage of an AMC-peptide bond releases the free fluorophore, which has distinct excitation and emission spectra from the conjugated substrate. nih.gov Substrates like GD4K-AMC have proven to be highly effective for the kinetic analysis of enteropeptidase. nih.gov

7-Amino-4-trifluoromethylcoumarin (AFC): AFC is another popular coumarin derivative. The trifluoromethyl group shifts its excitation and emission wavelengths to slightly longer values (typically around 400 nm excitation and 505 nm emission) compared to AMC. cvmh.frcaymanchem.com This can be advantageous in reducing background interference from autofluorescent compounds found in biological samples, which tend to fluoresce at shorter wavelengths. Many commercial enteropeptidase assay kits utilize AFC-based substrates. sigmaaldrich.comwindows.netabcam.com

7-Amino-4-carbamoylmethylcoumarin (ACC): ACC represents a further advancement in fluorogenic leaving groups. ACC has an approximately 2.8-fold higher fluorescence quantum yield than AMC, which translates directly to greater assay sensitivity. nih.gov This allows for a reduction in both enzyme and substrate concentrations, which is particularly useful when assaying precious samples. A significant practical advantage of ACC is its bifunctional nature, which greatly simplifies the synthesis of peptide-ACC substrates using standard Fmoc-based solid-phase chemistry. nih.gov

Table 3: Properties of Common Fluorogenic Moieties for Protease Substrates

Fluorogenic Moiety Abbreviation Typical Excitation/Emission (nm) Key Advantages Source
7-Amino-4-methylcoumarin AMC ~380 / ~460 Well-established, good sensitivity. nih.govnih.gov
7-Amino-4-trifluoromethylcoumarin AFC ~400 / ~505 Longer wavelength emission reduces background fluorescence. cvmh.frsigmaaldrich.com
7-Amino-4-carbamoylmethylcoumarin ACC ~380 / ~460 ~3-fold higher quantum yield than AMC; easier to synthesize. nih.gov

Protease Assay Kits Development

The high sensitivity, specificity, and convenience of enteropeptidase fluorogenic substrates have made them the cornerstone of commercially available protease assay kits. sigmaaldrich.comwindows.net These kits provide researchers with a standardized, ready-to-use system for the rapid and accurate quantification of enteropeptidase activity in various samples, such as purified enzyme preparations or biological extracts. windows.net

A typical enteropeptidase activity assay kit contains several key components optimized to work together:

Fluorogenic Substrate: This is often a peptide containing the 'DDDDK' recognition sequence conjugated to a fluorophore like AFC (e.g., (Asp)4-Lys-AFC). sigmaaldrich.comwindows.netabcam.com The substrate is usually provided as a concentrated stock solution in a solvent like DMSO.

Assay Buffer: A buffer solution formulated to provide the optimal pH and ionic conditions for enteropeptidase activity, ensuring reproducible results. sigmaaldrich.com

Fluorophore Standard: A solution of the free fluorophore (e.g., AFC) at a known concentration. windows.net This allows the user to generate a standard curve to convert the relative fluorescence units (RFU) measured by the instrument into the absolute amount of product formed (e.g., picomoles of AFC).

Positive Control: A sample of purified, active enteropeptidase (e.g., recombinant human enteropeptidase). sigmaaldrich.comwindows.net This allows the user to validate the assay setup and confirm that all reagents are functioning correctly.

The assay principle is straightforward: the sample containing enteropeptidase is incubated with the substrate in the provided buffer. The enzyme cleaves the substrate, releasing the fluorophore. A fluorescence microplate reader is used to monitor the increase in fluorescence over time, typically in a kinetic mode. sigmaaldrich.com The rate of this increase is directly proportional to the enteropeptidase activity in the sample. sigmaaldrich.com The development of these kits simplifies the process of measuring enzyme activity, eliminating the need for researchers to develop and optimize their own assays from scratch. thermofisher.com

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation Enteropeptidase Fluorogenic Substrates

The rational design of new fluorogenic substrates for enteropeptidase aims to improve upon existing tools by enhancing specificity, increasing catalytic efficiency, and introducing novel reporting capabilities. nih.gov Enteropeptidase specifically recognizes the Asp-Asp-Asp-Asp-Lys (D(4)K) sequence, cleaving at the C-terminal side of the lysine (B10760008) residue. nih.govbmbreports.orgnih.gov This inherent specificity is the foundation for designing highly selective substrates.

One key area of improvement is the modification of the peptide recognition sequence. Research has shown that substituting the P1 residue, lysine, with arginine ((Asp)4-Arg) can significantly improve cleavage efficiency. This modification allows for the use of 3- to 6-fold lower concentrations of enteropeptidase to achieve complete cleavage of fusion proteins, thereby reducing non-specific proteolysis. nih.gov Such findings are critical for developing next-generation substrates with enhanced catalytic turnover (kcat) and lower Michaelis constants (KM), leading to more sensitive assays.

Another avenue of design involves the fluorophore itself. For decades, substrates like Gly-(Asp)4-Lys-β-naphthylamide (GD4K-NA) were standard. nih.govnih.gov However, newer designs have replaced the potentially carcinogenic naphthylamine group with safer and more efficient fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govbmbreports.org The resulting substrate, GD4K-AMC, exhibits superior kinetic properties, with a lower KM (0.025 mM) and a higher kcat (65 s⁻¹) compared to GD4K-NA (KM of 0.5-0.6 mM and kcat of 25 s⁻¹), making it a more suitable and sensitive tool. nih.gov Future designs may incorporate rhodamine-based or other red-shifted fluorophores to minimize background fluorescence from biological samples and improve signal-to-noise ratios in complex assays. biosyntan.de The modular design of these substrates, separating the recognition element from the fluorophore, allows for systematic optimization to achieve high affinity and selectivity. nih.gov

SubstratePeptide SequenceFluorophore/ChromophoreKey Features
GD4K-NA Gly-(Asp)4-Lys2-Naphthylamine (B18577)Traditional substrate; concerns over carcinogenicity of the fluorophore. nih.gov
GD4K-AMC Gly-(Asp)4-Lys7-Amino-4-methylcoumarin (AMC)Higher sensitivity and catalytic efficiency than GD4K-NA. nih.govbmbreports.org
(Asp)4-Arg based substrates (Asp)4-ArgVariousImproved cleavage efficiency compared to (Asp)4-Lys sequences. nih.gov
Z-Lys-SBzl Z-LysThiobenzyl esterA colorimetric substrate used in some commercial activity assays. rndsystems.com
DDDDK-AFC (Asp)4-Lys7-Amino-4-trifluoromethylcoumarin (AFC)A fluorogenic substrate that releases the AFC moiety upon cleavage. abcam.com

Integration with Microfluidics and Single-Cell Screening Technologies

The combination of fluorogenic substrates with microfluidic devices is revolutionizing high-throughput screening and single-cell analysis. researchgate.net Droplet-based microfluidics, which compartmentalizes individual cells or enzymes into picoliter-volume droplets, provides an environment for ultra-high-throughput screening of vast libraries. nih.gov

For these systems to work effectively, the fluorogenic product must remain within the droplet after enzymatic cleavage. Standard fluorophores like coumarin (B35378) can sometimes leak out, compromising the integrity of the assay. nih.gov To address this, new substrates are being developed with modified fluorophores, such as sulfonated coumarins, which are designed to be retained within the droplets, enabling long-term incubation and analysis (up to 24 hours). nih.gov This integration allows for the quantitative analysis of enzymatic activity at the single-cell level, revealing cellular heterogeneity that is masked in bulk measurements. researchgate.netresearchgate.net Such platforms are invaluable for screening enzyme libraries for improved variants or for diagnosing bacterial infections by detecting specific enzymatic activities. researchgate.net

Development of Activity-Based Probes for Enteropeptidase

While fluorogenic substrates measure the rate of enzyme activity, activity-based probes (ABPs) are designed to form a stable, covalent bond with the active site of the enzyme. portlandpress.comresearchgate.netnih.gov This allows for the direct detection, quantification, and identification of active enzyme molecules within complex biological mixtures. nih.govstanford.edu

An ABP typically consists of three components: a recognition element, a reactive group (or "warhead"), and a reporter tag (e.g., a fluorophore or biotin). portlandpress.comnih.gov For serine proteases like enteropeptidase, the recognition element is often a peptide sequence that directs the probe to the target enzyme. portlandpress.com The warhead is an electrophilic group that reacts with the catalytic serine residue in the active site, forming a permanent covalent bond. acs.org Various warheads, such as diphenyl phosphonates, have been developed to selectively target serine proteases. researchgate.netstanford.edu

The development of ABPs for enteropeptidase would involve pairing its specific recognition sequence, (Asp)4-Lys, with an appropriate warhead and a reporter tag. These probes would enable unique applications, such as:

Preventing signal diffusion: The covalent link ensures the reporter tag remains attached to the enzyme, allowing for precise localization of activity within cells or tissues. portlandpress.com

Biochemical analysis: The stable probe-enzyme complex can be isolated and identified using techniques like SDS-PAGE and mass spectrometry. portlandpress.comnih.gov

Theranostics: ABPs can act as "suicide inhibitors," which has therapeutic potential, while the reporter tag allows for diagnosis and imaging. nih.gov

The solid-phase synthesis of ABP libraries allows for rapid diversification and optimization of probes for specific enzyme targets. acs.org

Applications in Proteomics and Enzyme Discovery

Fluorogenic substrates are powerful tools in the broader fields of proteomics and enzyme discovery. rndsystems.com Activity-based protein profiling (ABPP), which often utilizes ABPs, provides a functional readout of enzyme activity across a proteome, offering insights beyond what can be achieved with gene expression analysis alone. stanford.edu

In enzyme discovery, libraries of potential fluorogenic substrates can be used to screen environmental or biological samples for novel enzymatic activities. nih.gov A simple and sensitive assay using microtiter plates allows for the rapid screening of many fractions during a purification process to locate the desired enzyme activity. nih.gov For enteropeptidase, specifically designed fluorogenic substrates can be used to profile its activity in different biological contexts or to screen for inhibitors from large chemical libraries. nih.gov The high sensitivity of these assays, capable of detecting enzymes at femtomole levels, makes them ideal for these large-scale applications. nih.gov

Elucidation of Enteropeptidase-Substrate Complex Structures

Understanding the three-dimensional structure of the enteropeptidase-substrate complex is crucial for rational drug design and for engineering better enzymes. nih.gov Crystallographic and cryo-electron microscopy (cryo-EM) studies have provided detailed insights into how enteropeptidase recognizes its substrate. nih.govnih.gov

The crystal structure of the bovine enteropeptidase catalytic domain complexed with an inhibitor analog, Val-(Asp)4-Lys-chloromethane, revealed the basis of its remarkable specificity. nih.gov While the interaction with the P1 lysine residue is similar to other trypsin-like proteases, the acidic aspartyl residues at positions P2-P4 of the substrate form key salt bridges with a specific lysine residue (Lys99) on the surface of the enteropeptidase. nih.govnih.gov This unique basic exosite has evolved specifically to bind the highly acidic activation peptide of its natural substrate, trypsinogen (B12293085). nih.gov Mutation of this Lys99 residue significantly reduces the enzyme's ability to cleave its target substrates. nih.gov More recent cryo-EM structures of human enteropeptidase have further detailed the architecture of the full-length enzyme and the conformational changes that occur upon activation and substrate binding. nih.gov This structural information is invaluable for designing next-generation substrates and specific inhibitors.

Research AreaKey Findings and Future Directions
Rational Substrate Design Modification of peptide sequence (e.g., Arg for Lys) and use of advanced fluorophores (e.g., AMC, Rhodamine) to enhance sensitivity and safety. nih.govnih.govbiosyntan.de
Microfluidics Integration Development of non-leaking fluorogenic substrates for high-throughput, single-cell enzyme activity screening in picoliter droplets. nih.gov
Activity-Based Probes Design of covalent probes with (Asp)4-Lys recognition sequence to specifically label and quantify active enteropeptidase for imaging and proteomic profiling. portlandpress.comnih.gov
Proteomics & Enzyme Discovery Use of sensitive fluorogenic assays to screen for novel proteases, profile enzyme activity in complex samples, and discover potent inhibitors. nih.govnih.gov
Structural Biology High-resolution structures of enteropeptidase-substrate complexes reveal a unique exosite (Lys99) responsible for binding the acidic recognition sequence, guiding future design efforts. nih.govnih.govnih.gov

Q & A

Q. How to design a fluorogenic substrate assay for measuring enteropeptidase activity?

Enteropeptidase specifically cleaves the sequence DDDDK~X. To design an assay:

  • Use a fluorogenic substrate (e.g., peptide-AMC conjugate) with the DDDDK motif.
  • Monitor fluorescence intensity (Ex: 380 nm, Em: 460 nm) upon AMC release using a microplate reader .
  • Include controls (e.g., substrate-only, enzyme-inhibited) to validate specificity. Optimize buffer pH (e.g., Tris-HCl, pH 7.5) and temperature (37°C) for kinetic consistency .

Q. What criteria determine fluorogenic substrate selection for enteropeptidase studies?

Prioritize substrates with:

  • High specificity (e.g., DDDDK cleavage confirmed via kinetic assays).
  • Low background fluorescence and stable signal-to-noise ratios.
  • Compatibility with downstream detection systems (e.g., AMC derivatives for plate readers) . Validate using recombinant enteropeptidase variants (e.g., Y174R) to confirm cleavage efficiency .

Q. How to optimize fluorescence detection parameters for AMC-based substrates?

  • Set excitation/emission wavelengths to 380/460 nm, respectively .
  • Use black-walled microplates to minimize signal interference.
  • Calibrate using free AMC standards (e.g., BML-KI144) for quantification .
  • Account for temperature-dependent fluorescence variations (e.g., pre-equilibrate samples) .

Advanced Research Questions

Q. How do mutations in enteropeptidase (e.g., Y174R) alter substrate specificity and kinetic parameters?

  • The Y174R variant enhances catalytic efficiency (kcat/KM) for DDDDK (5.68×10⁶ M⁻¹s⁻¹) and DDDDR (5.19×10⁷ M⁻¹s⁻¹) by introducing positive charges that stabilize substrate binding.
  • Use site-directed mutagenesis and kinetic assays (Michaelis-Menten plots) to quantify changes in KM and kcat .
  • Structural modeling reveals charge-charge interactions in the substrate-binding pocket, influencing specificity .

Q. How to resolve discrepancies in reported enteropeptidase activity across studies?

  • Compare assay conditions: Buffer composition (e.g., ionic strength), temperature, and substrate purity.
  • Standardize protocols using recombinant enzyme (e.g., Pichia pastoris-expressed variants) to minimize batch variability .
  • Validate data with orthogonal methods (e.g., HPLC for cleavage efficiency) .

Q. What structural features of enteropeptidase dictate its resistance to inhibitors like BPTI?

  • The Y174R mutation reduces BPTI binding by altering electrostatic interactions in the active site.
  • Perform inhibition assays with varying BPTI concentrations and analyze IC50 values.
  • Use X-ray crystallography or molecular docking to map inhibitor-enzyme interactions .

Q. How to engineer enteropeptidase variants for non-canonical substrate processing?

  • Target residues in the extended substrate-binding pocket (e.g., R96Q) via site-saturation mutagenesis.
  • Screen libraries using fluorogenic substrates with modified cleavage motifs (e.g., DDDDR).
  • Validate using kinetic profiling and structural simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.